molecular formula C11H9F3N2 B14864223 [2-(Trifluoromethyl)quinolin-5-YL]methylamine

[2-(Trifluoromethyl)quinolin-5-YL]methylamine

Cat. No.: B14864223
M. Wt: 226.20 g/mol
InChI Key: KOVQFXKJGOAELU-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)quinolin-5-YL]methylamine is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various fields of research and industry .

Chemical Reactions Analysis

Types of Reactions

[2-(Trifluoromethyl)quinolin-5-YL]methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, which have significant applications in medicinal chemistry .

Scientific Research Applications

Chemistry

In chemistry, [2-(Trifluoromethyl)quinolin-5-YL]methylamine is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, this compound derivatives have been studied for their potential as antitumor agents. They exhibit activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .

Industry

Industrially, the compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)quinolin-5-YL]methylamine involves its interaction with specific molecular targets. For instance, in antitumor applications, it acts as a microtubule-targeted agent, disrupting the tubulin network and inhibiting cell division. This leads to cell cycle arrest and apoptosis . The trifluoromethyl group enhances its binding affinity to the target proteins, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Trifluoromethyl)quinolin-5-YL]methylamine is unique due to the presence of both the trifluoromethyl and methylamine groups. This combination enhances its chemical stability, biological activity, and versatility in various applications compared to its analogs .

Properties

Molecular Formula

C11H9F3N2

Molecular Weight

226.20 g/mol

IUPAC Name

[2-(trifluoromethyl)quinolin-5-yl]methanamine

InChI

InChI=1S/C11H9F3N2/c12-11(13,14)10-5-4-8-7(6-15)2-1-3-9(8)16-10/h1-5H,6,15H2

InChI Key

KOVQFXKJGOAELU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)C(F)(F)F)CN

Origin of Product

United States

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